[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTNZEWVCVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves the reaction of 6-methylpyridazine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Its unique structure allows it to interact with specific biological targets.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs, their substituents, molecular weights, and biological activities:
*Calculated based on formula C10H14N3O.
†Estimated from molecular formulas.
Key Observations:
- Substituent Electronic Effects: The 6-methylpyridazinyl group in the target compound is less electron-withdrawing than the 6-nitrobenzimidazole in or the 4-nitrophenylsulfonyl group in , which may improve metabolic stability.
- Steric Considerations: Bulky substituents like 4-octylphenyl in reduce cytotoxicity when combined with phenothiazine, suggesting steric hindrance impacts target interactions. The methyl group in the target compound likely offers a balance between lipophilicity and steric bulk.
Physicochemical Properties
- Solubility :
- Pyridazine’s nitrogen atoms may improve aqueous solubility relative to benzimidazole () but reduce it compared to sulfonamide derivatives ().
Biological Activity
The compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a novel pyrrolidine derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial and antifungal activities, as well as its structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
This compound features a pyrrolidine ring substituted with a methylpyridazine moiety, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. The following table presents MIC values against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 56.74 |
The compound demonstrates moderate antifungal activity, suggesting its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of electron-donating and electron-withdrawing groups significantly influences its antimicrobial efficacy. For instance, modifications on the pyrrolidine and pyridazine rings have been shown to enhance antibacterial potency .
Case Studies
-
Study on Pyrrolidine Derivatives :
A comprehensive study evaluated various pyrrolidine derivatives for their antibacterial properties. Among them, this compound exhibited one of the lowest MIC values against Escherichia coli, indicating strong antibacterial action . -
Antifungal Evaluation :
Another study focused on the antifungal activities of similar compounds, revealing that derivatives with specific substitutions on the pyridazine ring displayed enhanced activity against Candida albicans and other fungal strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol?
- Methodology : The synthesis typically involves coupling a pyrrolidin-2-yl methanol scaffold with a substituted pyridazine ring. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under basic conditions. For example, details a similar synthesis for (S)-(1-(4-Methoxyphenyl)pyrrolidin-2-yl)methanol using Cs₂CO₃ and CuI in DMF at 80°C, which can be adapted for introducing the 6-methylpyridazin-3-yl group .
- Critical Parameters : Solvent choice (DMF or DMSO), reaction temperature (80–100°C), and catalyst loading (e.g., 10–20 mol% CuI) significantly influence yield.
Q. How should researchers characterize the stereochemistry and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regioselectivity and stereochemistry. For example, reports δ 1.80–1.96 ppm (pyrrolidine protons) and δ 3.47–3.70 ppm (methanol group) in similar pyrrolidinylmethanol derivatives .
- LC-MS/HRMS : Validate molecular weight and purity. demonstrates LC-MS (ESI) data for structurally related compounds, such as m/z 302.1 [M + H]⁺ .
- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL) as described in .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methanol group. highlights the need for "Highly Purified" grades and controlled storage for similar fluorinated pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : Rotameric equilibria in the pyrrolidine ring may cause splitting. Use variable-temperature NMR (e.g., –40°C to 25°C) to slow conformational changes, as shown in for sphingosine kinase inhibitors .
- Impurity Analysis : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate and characterize byproducts.
Q. What computational tools are effective for predicting the bioactivity of this compound?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or GPCRs). describes AI-driven retrosynthesis tools (e.g., Reaxys-based models) to predict reactivity and scaffold modifications .
- QSAR Modeling : Leverage datasets from PubChem () to correlate substituent effects (e.g., methyl vs. fluoro groups) with activity .
Q. How can enantiomeric purity be achieved during synthesis?
- Chiral Resolution :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions. demonstrates enantioselective synthesis of [(2S)-1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol with 95% purity via chiral HPLC .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) can separate enantiomers, as inferred from ’s discussion of Reaxys_biocatalysis models .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Process Chemistry :
- Protection/Deprotection : Protect the methanol group as a silyl ether (e.g., TBSCl) during pyridazine functionalization, as seen in for tert-butyldimethylsilyloxy intermediates .
- Flow Chemistry : Implement stop-and-flow dioxygenation ( ) to control exothermic reactions and improve reproducibility .
Key Considerations for Researchers
- Contradictory Evidence : While emphasizes fluorinated pyridine derivatives for drug discovery, the methyl group in the target compound may reduce metabolic stability compared to fluoro analogs . Validate via comparative bioassays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
